molecular formula C25H26FN3OS B2699825 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 866136-80-3

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2699825
CAS No.: 866136-80-3
M. Wt: 435.56
InChI Key: YJZHQIMBLUPUCS-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound with the molecular formula C25H26FN3OS and a molecular weight of 435.5568432 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring, a phenylpiperazine moiety, and a sulfanylacetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the phenylpiperazine moiety: This step involves the reaction of phenylpiperazine with a suitable fluoro-substituted benzene derivative under controlled conditions.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the intermediate compound with a methylphenylsulfanyl acetamide derivative.

The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-[3-chloro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide: This compound has a chloro substituent instead of a fluoro substituent, leading to different chemical reactivity and biological activity.

    N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide: This compound has a methylpiperazine moiety instead of a phenylpiperazine moiety, affecting its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3OS/c1-19-7-10-22(11-8-19)31-18-25(30)27-20-9-12-24(23(26)17-20)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12,17H,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZHQIMBLUPUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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